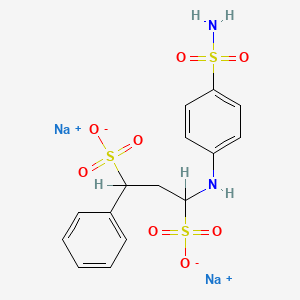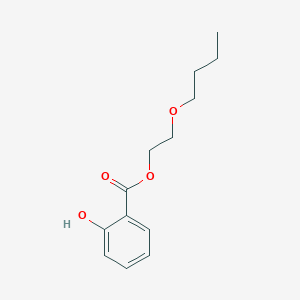
Noprylsulfamide
Übersicht
Beschreibung
NOPRYLSULFAMID ist eine synthetische antibakterielle Verbindung, die zur Klasse der Sulfonamide gehört. Es ist bekannt für seine breitbandige antibakterielle Wirkung und wird in verschiedenen therapeutischen Anwendungen eingesetzt. Die Summenformel von NOPRYLSULFAMID ist C15H16N2Na2O8S3, und es hat ein Molekulargewicht von 494,46 .
Vorbereitungsmethoden
NOPRYLSULFAMID kann durch die Reaktion von Natriumbisulfit mit N4-Cinnamylidenesulfanilamid synthetisiert werden, das aus Zimtaldehyd und Sulfanilamid hergestellt wird . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von wässrigen Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege beinhalten, wobei zusätzliche Reinigungsschritte erforderlich sind, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
NOPRYLSULFAMID durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Amin-Derivaten führen.
Substitution: NOPRYLSULFAMID kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe, was zur Bildung verschiedener substituierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
NOPRYLSULFAMID hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in Studien zur Sulfonamidchemie und -reaktivität verwendet.
Biologie: NOPRYLSULFAMID wird in biologischen Studien verwendet, um seine antibakteriellen Mechanismen und Auswirkungen auf mikrobielle Zellen zu verstehen.
Medizin: Es wird auf seine möglichen therapeutischen Anwendungen bei der Behandlung bakterieller Infektionen untersucht.
Industrie: NOPRYLSULFAMID wird bei der Entwicklung antibakterieller Beschichtungen und Materialien verwendet.
Wirkmechanismus
Die antibakterielle Aktivität von NOPRYLSULFAMID beruht hauptsächlich auf seiner Fähigkeit, die Synthese von Dihydrofolsäure in Bakterien zu hemmen. Diese Hemmung erfolgt durch die kompetitive Bindung von NOPRYLSULFAMID an das Enzym Dihydropteroatsynthase, das am Folatsyntheseweg beteiligt ist. Durch die Blockierung dieses Enzyms verhindert NOPRYLSULFAMID, dass die Bakterien essentielle Folatverbindungen synthetisieren, was zu ihrem Tod führt .
Wirkmechanismus
The antibacterial activity of NOPRYLSULFAMIDE is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By blocking this enzyme, this compound prevents the bacteria from synthesizing essential folate compounds, leading to their death .
Vergleich Mit ähnlichen Verbindungen
NOPRYLSULFAMID ist einzigartig unter den Sulfonamiden aufgrund seiner spezifischen strukturellen Merkmale und seiner breitbandigen antibakteriellen Aktivität. Ähnliche Verbindungen umfassen:
Sulfamethoxazol: Ein weiteres Sulfonamid mit antibakteriellen Eigenschaften, das häufig in Kombination mit Trimethoprim eingesetzt wird.
Sulfadiazin: Ein Sulfonamid, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.
Sulfisoxazol: Bekannt für seine Anwendung bei der Behandlung von Harnwegsinfektionen.
Im Vergleich zu diesen Verbindungen bietet NOPRYLSULFAMID einzigartige Vorteile in Bezug auf seine Stabilität und Wirksamkeit in verschiedenen Anwendungen .
Eigenschaften
IUPAC Name |
disodium;1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S3.2Na/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11;;/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLKLHBCKRBXLJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2Na2O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024139 | |
| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-97-6 | |
| Record name | Noprylsulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOPRYLSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0J145T93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















